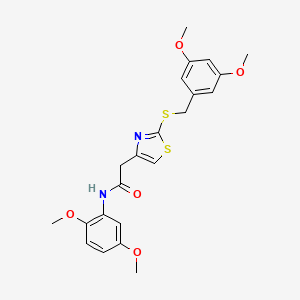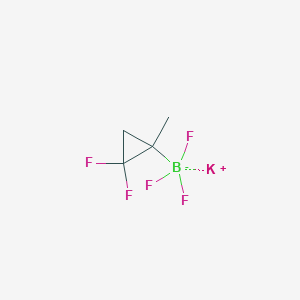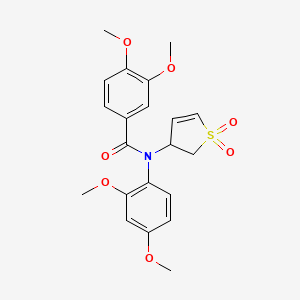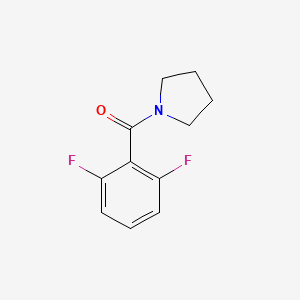![molecular formula C17H14N4OS B3002037 4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 885459-12-1](/img/structure/B3002037.png)
4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a useful research compound. Its molecular formula is C17H14N4OS and its molecular weight is 322.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
- H1-Antihistaminic Activity : This compound has been investigated for its potential as an H1-antihistaminic agent. Studies have shown that similar compounds in the triazoloquinazolinone class exhibit significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as new classes of H1-antihistamines (Alagarsamy et al., 2009).
Chemical Synthesis and Characterization
- Synthesis Routes : Innovative synthesis routes have been developed for this class of compounds. These routes involve cyclization of different hydrazinoquinazolinones with one-carbon donors, leading to a variety of substituted triazoloquinazolinones (Alagarsamy et al., 2007).
Potential in Antimicrobial and Antimalarial Research
- Antimicrobial and Antimalarial Agents : Research into similar compounds within the triazoloquinazolinone family has explored their potential as antimicrobial and antimalarial agents. The development of quality control methods for these compounds as promising antimalarial agents signifies their importance in this field (Danylchenko et al., 2018).
Derivative Development for Enhanced Activity
- Development of Derivatives : The chemical transformation of the lactam moiety in triazoloquinazolinones offers access to various derivatives, expanding the scope of their pharmacological applications (Al-Salahi & Geffken, 2011).
Zukünftige Richtungen
Triazoloquinazolines are a class of compounds with significant potential for further exploration due to their diverse biological activities . Future research could focus on developing versatile and potentially eco-friendly synthetic protocols, as well as investigating their biological activities in more detail .
Wirkmechanismus
Target of Action
Triazoloquinazoline derivatives, a class to which this compound belongs, have been reported to interact with various targets such asadenosine receptors , tubulin , and SHP2 . These targets play crucial roles in cellular signaling, cell division, and enzymatic activity, respectively .
Mode of Action
Triazoloquinazoline derivatives have been suggested to bind to their targets, leading to changes in cellular processes . For instance, some derivatives have been reported to inhibit PCAF (P300/CBP-associated factor) , a histone acetyltransferase . This inhibition can affect gene expression and, consequently, cellular functions .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related tocellular signaling , cell division , and gene expression . The downstream effects of these changes could include altered cell growth, differentiation, and survival .
Pharmacokinetics
The presence of atrifluoromethyl group in similar compounds has been reported to enhance metabolic stability and membrane permeation, potentially improving bioavailability .
Result of Action
Triazoloquinazoline derivatives have shown a variety of biological applications such asanticancer , anti-inflammatory , antimicrobial , antiviral , antihypertensive , anticonvulsant , antidiabetic , antioxidant , and significant cytotoxic activities . These effects suggest that the compound may induce changes at the molecular and cellular levels that lead to these outcomes .
Biochemische Analyse
Biochemical Properties
4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways and cellular functions. Additionally, the compound can bind to DNA, potentially interfering with replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Moreover, the compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Changes in gene expression and cellular metabolism have also been reported, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and DNA, altering their function . The compound’s ability to inhibit enzyme activity can lead to changes in cellular processes, including cell cycle regulation and apoptosis . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins.
Eigenschaften
IUPAC Name |
4-(4-ethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-2-11-7-9-12(10-8-11)20-15(22)13-5-3-4-6-14(13)21-16(20)18-19-17(21)23/h3-10H,2H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLMNHQISWBHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3001960.png)




![N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B3001967.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3001969.png)
![methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B3001971.png)
![1-{[(4-Carbamoylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B3001973.png)


![2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate](/img/structure/B3001977.png)
